2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline reacts with 6-aminothiouracil in ethanol/TEA to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one. It reacts with cholest-5-en-3-one semicarbazone/thiosemicarbazone to form steriodal cholest-5-en-3-oxazolo and thiazoloquinoxaline.
2,3-dichloroquinoxaline is a gray solid. Insoluble in water. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 2213-63-0
VCID: VC21159798
InChI: InChI=1S/C8H4Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H
SMILES: C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol

2,3-Dichloroquinoxaline

CAS No.: 2213-63-0

Cat. No.: VC21159798

Molecular Formula: C8H4Cl2N2

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloroquinoxaline - 2213-63-0

Specification

Description 2,3-Dichloroquinoxaline reacts with 6-aminothiouracil in ethanol/TEA to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one. It reacts with cholest-5-en-3-one semicarbazone/thiosemicarbazone to form steriodal cholest-5-en-3-oxazolo and thiazoloquinoxaline.
2,3-dichloroquinoxaline is a gray solid. Insoluble in water. (NTP, 1992)
CAS No. 2213-63-0
Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
IUPAC Name 2,3-dichloroquinoxaline
Standard InChI InChI=1S/C8H4Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H
Standard InChI Key SPSSDDOTEZKOOV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl
Canonical SMILES C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl
Flash Point greater than 167 °F (NTP, 1992)
Melting Point 304 to 307 °F (NTP, 1992)
153.0 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator